2-mercapto-3-(2-methoxybenzyl)quinazolin-4(3H)-one
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Description
2-mercapto-3-(2-methoxybenzyl)quinazolin-4(3H)-one is a useful research compound. Its molecular formula is C16H14N2O2S and its molecular weight is 298.36. The purity is usually 95%.
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Scientific Research Applications
Medicinal Chemistry Insights Quinazoline derivatives are highlighted for their significant role in medicinal chemistry, attributed to their presence in numerous natural alkaloids and their ability to bind to various biological targets. These compounds are synthesized and modified to enhance their biological activity against a spectrum of diseases. Quinazoline-4(3H)-ones, including 2-mercapto-3-(2-methoxybenzyl) variants, are of particular interest for their potential applications in developing new antimicrobial agents to combat antibiotic resistance. The structural stability of the quinazolinone nucleus allows for diverse chemical modifications, aiming to improve bioavailability and therapeutic efficacy (Tiwary et al., 2016).
Anticancer Potential Quinazoline derivatives have been extensively studied for their anticancer properties, with a focus on their ability to inhibit key proteins involved in cancer cell proliferation. Research on quinazoline derivatives has shown promising results in targeting various cancer pathways, indicating their potential as anticancer agents. The quinazoline core structure, when modified with different functional groups, demonstrates significant bioactivity against a range of cancer cell lines, suggesting the feasibility of developing novel quinazoline-based anticancer drugs (Ravez et al., 2015).
Optoelectronic Applications Beyond medicinal chemistry, quinazoline derivatives have been explored for their potential in optoelectronic applications. The incorporation of quinazoline and pyrimidine rings into π-extended conjugated systems has been identified as a promising approach for developing novel materials for electronic devices. This research area highlights the versatility of quinazoline derivatives, demonstrating their utility not only in pharmacology but also in materials science, particularly for the fabrication of organic light-emitting diodes (OLEDs) and other optoelectronic components (Lipunova et al., 2018).
Properties
IUPAC Name |
3-[(2-methoxyphenyl)methyl]-2-sulfanylidene-1H-quinazolin-4-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2O2S/c1-20-14-9-5-2-6-11(14)10-18-15(19)12-7-3-4-8-13(12)17-16(18)21/h2-9H,10H2,1H3,(H,17,21) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VACPJKGZPPGKRO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1CN2C(=O)C3=CC=CC=C3NC2=S |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101326252 |
Source
|
Record name | 3-[(2-methoxyphenyl)methyl]-2-sulfanylidene-1H-quinazolin-4-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101326252 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
298.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
0.5 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID49669481 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
343618-27-9 |
Source
|
Record name | 3-[(2-methoxyphenyl)methyl]-2-sulfanylidene-1H-quinazolin-4-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101326252 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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